molecular formula C20H24N4O B2842003 N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899393-07-8

N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2842003
CAS RN: 899393-07-8
M. Wt: 336.439
InChI Key: XUSZNXVRSLPSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives are a class of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, a metal-free sequential decarbonylative annulation of unactivated alkenes for the construction of quinazolinones and dihydroisoquinolinones has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures. Quinazoline is a light yellow crystalline solid that is soluble in water .

Scientific Research Applications

Antimicrobial Activity

Quinazolinones have shown broad-spectrum antimicrobial activity . For instance, new quinazolin-4-ones were synthesized to overcome antibiotic resistance. The antimicrobial screening revealed that several compounds are broad-spectrum antimicrobial agents with a safe profile on human cell lines .

Anti-Biofilm Formation

Certain quinazolinones have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . These compounds decreased cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailed the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Anticonvulsant Property

Quinazolinones have shown excellent anticonvulsant efficacy . New derivatives of quinazolinones have been chemically prepared and evaluated for their anticonvulsant property .

Anticancer Activity

Quinazolinones have been found to exhibit anticancer activity . For example, certain N-substituted 2-arylquinazolinones showed a good profile against human ductal breast epithelial tumor and human breast adenocarcinoma .

Anti-Inflammatory Activity

Quinazolinones have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinazolinones have shown antimalarial activity . Their chemical structure constitutes a crucial scaffold of compounds with various therapeutic and biological activities such as antimalarial .

Antihypertensive Activity

Quinazolinones have been reported to possess antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs.

Anti-Diabetic Activity

Quinazolinones have also been reported to possess anti-diabetic activity . This makes them potential candidates for the development of new anti-diabetic drugs.

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can vary depending on their specific structures. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Quinazoline derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods and exploring their potential applications in biology, pesticides, and medicine .

properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-18(15-8-4-3-5-9-15)20-22-17-11-7-6-10-16(17)19(24(20)23-14)21-12-13-25-2/h3-5,8-9,21H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSZNXVRSLPSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.